
α-Fluoro-β-alanine-13C3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
α-Fluoro-β-alanine-13C3 is a fluorinated amino acid derivative, specifically labeled with carbon-13 isotopesIt is structurally characterized by the presence of a fluorine atom attached to the β-carbon and a carbon-13 isotope labeling at the α-carbon, making it a valuable tool in metabolic studies and tracer experiments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of α-Fluoro-β-alanine-13C3 typically involves the fluorination of β-alanine derivatives. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is carried out under controlled conditions to ensure selective fluorination at the β-position. The process involves the following steps:
- Protection of the amino group of β-alanine.
- Fluorination of the protected β-alanine using a fluorinating agent.
- Deprotection to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis systems are employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: α-Fluoro-β-alanine-13C3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated carboxylic acids.
Reduction: Reduction reactions can convert it into fluorinated amines.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products:
Oxidation: Fluorinated carboxylic acids.
Reduction: Fluorinated amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
α-Fluoro-β-alanine-13C3 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of fluorinated compounds.
Biology: Employed in studies of enzyme mechanisms and metabolic pathways involving amino acids.
Medicine: Utilized in the development of fluorinated pharmaceuticals and as a diagnostic tool in positron emission tomography (PET) imaging.
Industry: Applied in the synthesis of fluorinated materials and as a building block in the production of specialty chemicals
Mécanisme D'action
The mechanism of action of α-Fluoro-β-alanine-13C3 involves its incorporation into metabolic pathways where it mimics natural amino acids. The fluorine atom alters the compound’s reactivity and interactions with enzymes, leading to unique biochemical effects. The carbon-13 labeling allows for precise tracking and analysis using nuclear magnetic resonance (NMR) spectroscopy. Molecular targets include enzymes involved in amino acid metabolism, and pathways affected include those related to protein synthesis and degradation .
Comparaison Avec Des Composés Similaires
α-Fluoro-β-alanine: Similar structure but without carbon-13 labeling.
β-Fluoroalanine: Fluorine atom attached to the β-carbon but lacks the α-carbon labeling.
Fluorinated amino acids: General class of compounds with fluorine atoms attached to various positions on the amino acid backbone
Uniqueness: α-Fluoro-β-alanine-13C3 is unique due to its dual labeling with fluorine and carbon-13, making it an invaluable tool for detailed metabolic studies and tracer experiments. Its specific isotopic labeling allows for enhanced detection and analysis in various research applications .
Propriétés
Numéro CAS |
1246819-54-4 |
|---|---|
Formule moléculaire |
¹³C₃H₆FNO₂ |
Poids moléculaire |
110.06 |
Synonymes |
3-Amino-2-fluoropropanoic Acid-13C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


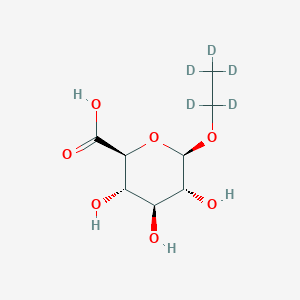
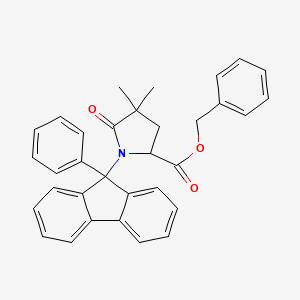
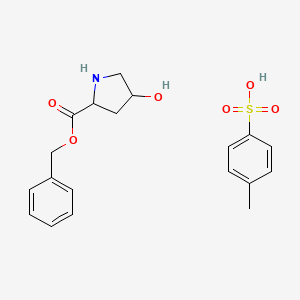


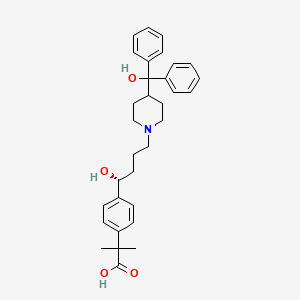
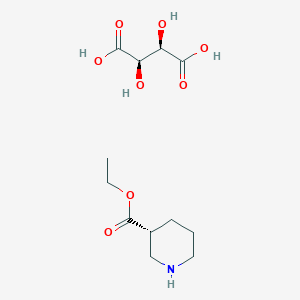
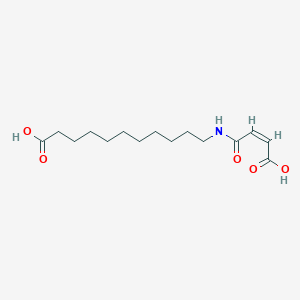
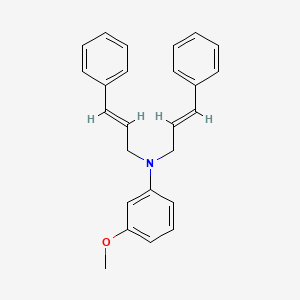

![Imidazolidinetrione, [(phenylmethylene)amino]-](/img/structure/B1140234.png)
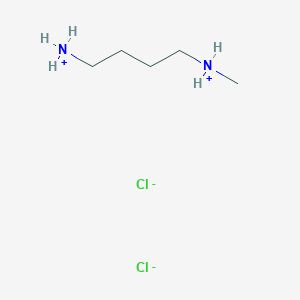

![[3S-(3R,4aR,8aR,2'S,3'S)]-2-[3'-N-t-Boc-amino-2'-hydroxy-4'-(phenyl)thio]butyldecahydroisoquinoline-3-N-t-butylcarboxamide](/img/structure/B1140238.png)
